Tetraallyl pyromellitate
Tetraallyl pyromellitate
Brand Name:
Vulcanchem
CAS No.:
13360-98-0
VCID:
VC21009909
InChI:
InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2
SMILES:
C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C
Molecular Formula:
C22H22O8
Molecular Weight:
414.4 g/mol
Tetraallyl pyromellitate
CAS No.: 13360-98-0
Cat. No.: VC21009909
Molecular Formula: C22H22O8
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13360-98-0 |
|---|---|
| Molecular Formula | C22H22O8 |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate |
| Standard InChI | InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2 |
| Standard InChI Key | HEKQWIORQJRILW-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C |
| Canonical SMILES | C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator